molecular formula C9H6Cl2N2O B1621897 2-cyano-N-(2,6-dichlorophenyl)acetamide CAS No. 64204-39-3

2-cyano-N-(2,6-dichlorophenyl)acetamide

Cat. No.: B1621897
CAS No.: 64204-39-3
M. Wt: 229.06 g/mol
InChI Key: ITDZIXLTQAPSLL-UHFFFAOYSA-N
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Description

2-cyano-N-(2,6-dichlorophenyl)acetamide is a chemical compound with the molecular formula C9H6Cl2N2O. It is known for its applications in various fields of scientific research, including chemistry, biology, and medicine. The compound features both cyano and carbonyl functional groups, which contribute to its reactivity and versatility in synthetic chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-cyano-N-(2,6-dichlorophenyl)acetamide typically involves the reaction of 2,6-dichloroaniline with cyanoacetic acid or its derivatives. One common method involves the treatment of 2,6-dichloroaniline with ethyl cyanoacetate in the presence of a base such as sodium ethoxide. The reaction is carried out under reflux conditions, and the product is isolated through crystallization .

Industrial Production Methods

Industrial production methods for this compound often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent product quality and yield .

Chemical Reactions Analysis

Types of Reactions

2-cyano-N-(2,6-dichlorophenyl)acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in reactions with this compound include bases such as sodium ethoxide, acids like hydrochloric acid, and various organic solvents such as ethanol and dimethylformamide (DMF). Reaction conditions often involve heating under reflux or using microwave irradiation to accelerate the reaction .

Major Products Formed

Major products formed from reactions involving this compound include thiazolidinones, thiophenes, and iminochromenes. These products are often synthesized through multi-step reactions involving intermediate compounds .

Scientific Research Applications

2-cyano-N-(2,6-dichlorophenyl)acetamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-cyano-N-(2,6-dichlorophenyl)acetamide involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or proteins, leading to its biological effects. For example, it has been shown to inhibit proteases involved in viral replication, making it a potential antiviral agent .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 2-cyano-N-(2,6-dichlorophenyl)acetamide include other cyanoacetamide derivatives such as:

Uniqueness

What sets this compound apart from its similar compounds is its specific substitution pattern on the phenyl ring, which can influence its reactivity and biological activity. The presence of chlorine atoms at the 2 and 6 positions of the phenyl ring can enhance its electron-withdrawing effects, making it more reactive in certain chemical reactions .

Properties

IUPAC Name

2-cyano-N-(2,6-dichlorophenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6Cl2N2O/c10-6-2-1-3-7(11)9(6)13-8(14)4-5-12/h1-3H,4H2,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITDZIXLTQAPSLL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)NC(=O)CC#N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6Cl2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80395123
Record name 2-Cyano-N-(2,6-dichlorophenyl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80395123
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

64204-39-3
Record name 2-Cyano-N-(2,6-dichlorophenyl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80395123
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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